Binding Site Selectivity: WBM Pocket vs. WIN Site Targeting Distinguishes CAS 1261903-97-2 from High-Affinity WIN-Site Antagonists
The 2-hydroxynicotinic acid scaffold of CAS 1261903-97-2 is structurally related to WBM-pocket-binding pharmacophores, positioning it as a probe for the MYC-interaction interface rather than the WIN site. This is a critical functional distinction: WIN-site antagonists such as MM-102 achieve IC₅₀ values of 2.9 nM (Ki < 1 nM) against the WDR5-MLL1 interaction, while WBM-pocket antagonists operate in the sub-micromolar to micromolar range for disrupting WDR5-MYC binding . The benchmark WBM-site probe WM-662 exhibits an IC₅₀ of 18 µM in HTRF assay . For users investigating MYC-driven oncogenesis specifically—rather than MLL1-mediated H3K4 methylation—a WBM-site probe is mechanistically appropriate even if its biochemical potency is lower than WIN-site inhibitors, because WIN-site blockade does not disrupt the WDR5-MYC interaction [1]. Direct quantitative binding or cellular activity data for CAS 1261903-97-2 are not publicly available in peer-reviewed literature as of the search date; the above distinction rests on chemotype-to-binding-site class-level inference [1].
| Evidence Dimension | WDR5 binding site selectivity and biochemical potency |
|---|---|
| Target Compound Data | No published IC₅₀ or Kd for CAS 1261903-97-2; structurally inferred as WBM-pocket ligand based on 2-hydroxynicotinic acid chemotype |
| Comparator Or Baseline | MM-102 (WIN-site): IC₅₀ = 2.9 nM, Ki < 1 nM (WDR5-MLL1 FP assay). WM-662 (WBM-site): IC₅₀ = 18 µM (WDR5-MYC HTRF assay). OICR-9429 (WIN-site antagonist): Kd ~24–52 nM, >100-fold selectivity over other methyltransferases . |
| Quantified Difference | WIN-site probes are ~6,200-fold to >10,000-fold more potent biochemically than the benchmark WBM-site probe WM-662; functional selectivity (MLL1 vs. MYC pathway) is qualitative rather than potency-based |
| Conditions | Biochemical assay comparison: Fluorescence polarization (FP) assay for MM-102; HTRF assay for WM-662; WDR5 recombinant protein systems |
Why This Matters
Procurement decisions must align the binding site specificity of the probe with the biological question—WIN-site inhibitors cannot substitute for WBM-site probes when interrogating MYC-dependent transcriptional programs, regardless of absolute potency differences.
- [1] Weissmiller, A. M.; Fesik, S. W.; Tansey, W. P. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. J. Clin. Med. 2024, 13 (1), 274. View Source
